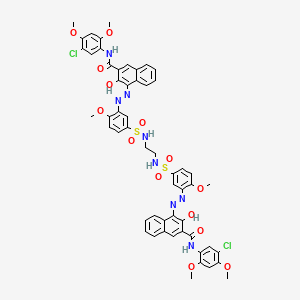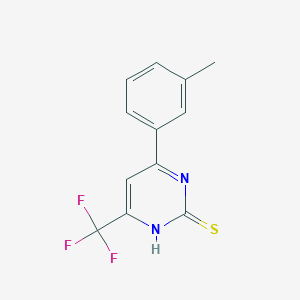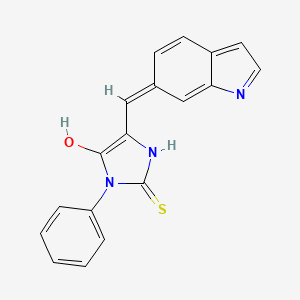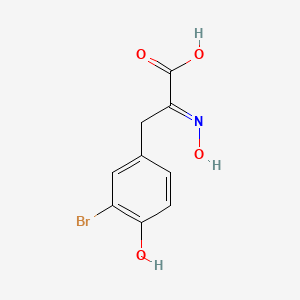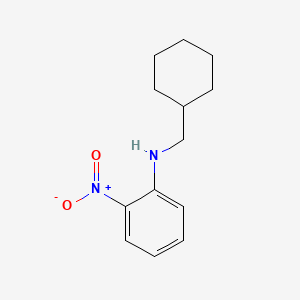
Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with acetylphenoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acetylphenoxy Intermediate: This step involves the reaction of 4-acetylphenol with an appropriate acylating agent to form the acetylphenoxy intermediate.
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chloroaniline with an appropriate acylating agent to form the chlorophenyl intermediate.
Coupling Reaction: The final step involves the coupling of the acetylphenoxy intermediate with the chlorophenyl intermediate in the presence of a piperazine ring to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-fluorophenyl)-
- Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-bromophenyl)-
- Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-methylphenyl)-
Uniqueness
Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
31189-05-6 |
|---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21ClN2O3/c1-15(24)16-2-8-19(9-3-16)26-14-20(25)23-12-10-22(11-13-23)18-6-4-17(21)5-7-18/h2-9H,10-14H2,1H3 |
InChI Key |
OFTAIGNARYPKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


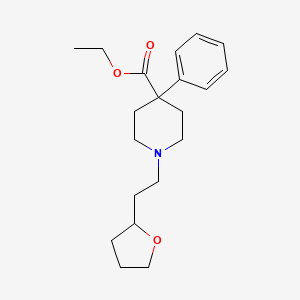
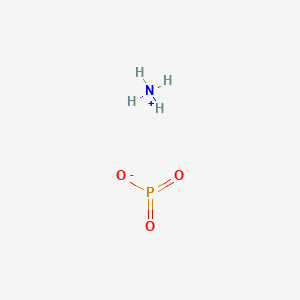
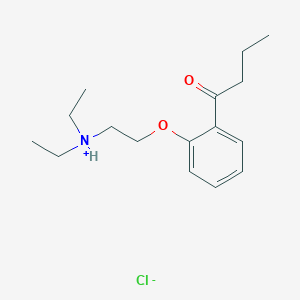
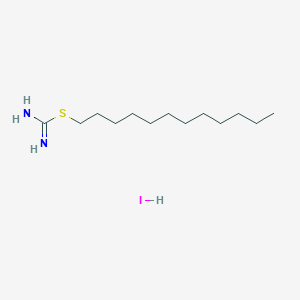

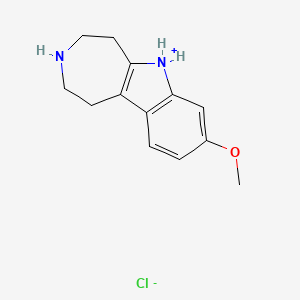
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
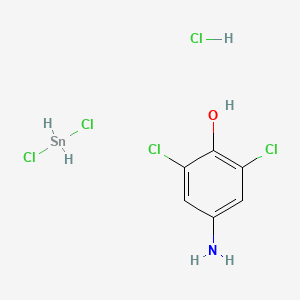
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)
